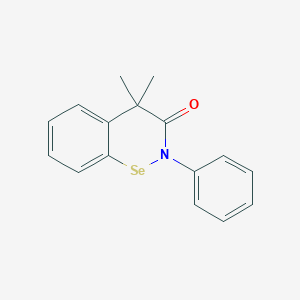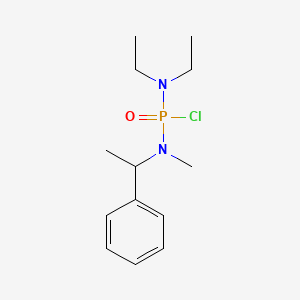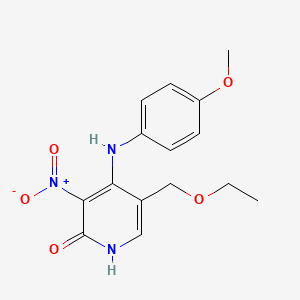
1H-Pyrrole-3-carbonitrile, 2,2'-dithiobis[5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-3-carbonitrile, 2,2’-dithiobis[5-methyl-] is a heterocyclic compound belonging to the class of pyrrole derivatives. It features a pyrrole ring with a carbonitrile group at the 3-position and two methyl groups at the 5-position, connected by a disulfide bridge
準備方法
The synthesis of 1H-Pyrrole-3-carbonitrile, 2,2’-dithiobis[5-methyl-] involves several steps. One common method starts with the bromination of o-fluoro acetophenone, followed by a condensation reaction . The brominated product is then subjected to hydrogenation, and the final product is purified through recrystallization. This method is efficient and cost-effective, making it suitable for industrial production .
化学反応の分析
1H-Pyrrole-3-carbonitrile, 2,2’-dithiobis[5-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bridge into thiol groups.
Substitution: The carbonitrile group can undergo nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1H-Pyrrole-3-carbonitrile, 2,2’-dithiobis[5-methyl-] has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1H-Pyrrole-3-carbonitrile, 2,2’-dithiobis[5-methyl-] involves its interaction with molecular targets such as enzymes and proteins. The disulfide bridge can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction is crucial in its potential therapeutic applications .
類似化合物との比較
1H-Pyrrole-3-carbonitrile, 2,2’-dithiobis[5-methyl-] can be compared with other pyrrole derivatives such as:
2,5-Dimethyl-1H-pyrrole-3-carbonitrile: Similar in structure but lacks the disulfide bridge, making it less reactive in certain applications.
1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester: Contains a carboxylic acid group instead of a carbonitrile group, leading to different reactivity and applications.
The presence of the disulfide bridge in 1H-Pyrrole-3-carbonitrile, 2,2’-dithiobis[5-methyl-] makes it unique and more versatile in forming covalent bonds with biological molecules, enhancing its potential in medicinal chemistry .
特性
CAS番号 |
144294-73-5 |
|---|---|
分子式 |
C12H10N4S2 |
分子量 |
274.4 g/mol |
IUPAC名 |
2-[(3-cyano-5-methyl-1H-pyrrol-2-yl)disulfanyl]-5-methyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H10N4S2/c1-7-3-9(5-13)11(15-7)17-18-12-10(6-14)4-8(2)16-12/h3-4,15-16H,1-2H3 |
InChIキー |
PYAIDEWWUFJLLB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N1)SSC2=C(C=C(N2)C)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester](/img/structure/B12554472.png)

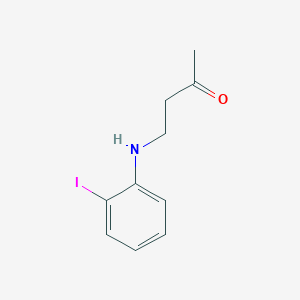
![Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-](/img/structure/B12554492.png)
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)
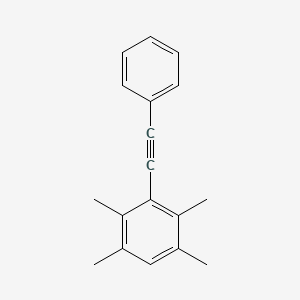
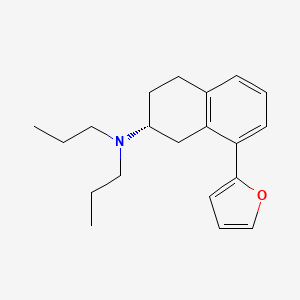
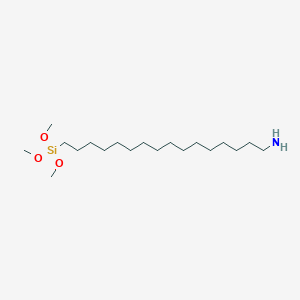
![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)
![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)
